molecular formula C11H8Cl2N2O2 B2535731 Ethyl 2,4-dichloroquinazoline-6-carboxylate CAS No. 1841081-27-3

Ethyl 2,4-dichloroquinazoline-6-carboxylate

Cat. No. B2535731
CAS RN: 1841081-27-3
M. Wt: 271.1
InChI Key: DYFXWHCPIGOMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloroquinazoline-6-carboxylate (EDCQC) is a chemical compound that has been studied extensively in scientific research for its various applications and effects. EDCQC is a member of the quinazoline family of compounds, which are heterocyclic aromatic compounds with a fused benzene ring and a nitrogen atom at the 6-position. EDCQC has been studied for its potential applications in the fields of medicine, pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis of Antibacterial Agents

Ethyl 2,4-dichloroquinazoline-6-carboxylate has been utilized in the synthesis of novel compounds with antibacterial properties. For instance, it served as a key intermediate in the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives. These compounds exhibited moderate antibacterial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Development of Antimicrobial Agents

In another study, this compound contributed to the creation of heterocyclic compounds with significant antimicrobial activities. The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives demonstrated potential against several microbial strains, indicating its importance in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Innovative Synthesis Techniques

The compound has also been instrumental in advancing synthesis techniques. For example, it was used in acetonitrile-mediated synthesis processes to create 2,4-dichloroquinolines and 2,4-dichloroquinazolines, showcasing its versatility in facilitating chemical reactions under specific conditions (Lee et al., 2006).

Creation of Novel Heterocyclic Compounds

This compound's role extends to the formation of novel heterocyclic compounds with potential for various applications. It acted as a precursor in the synthesis of new quinazolinone-based derivatives, highlighting its utility in generating complex molecules with unique structures and properties (Riadi et al., 2021).

Antitubercular and Antibacterial Compound Synthesis

Finally, the compound has contributed to the development of molecules with antitubercular and antibacterial activities. The synthesis of 2,4-bis(benzofuran-2-yl)- and 2,4-bis(aroxymethyl)quinolines from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate revealed its significance in creating new classes of quinoline derivatives for potential therapeutic use (Li et al., 2019).

properties

IUPAC Name

ethyl 2,4-dichloroquinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)6-3-4-8-7(5-6)9(12)15-11(13)14-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFXWHCPIGOMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.